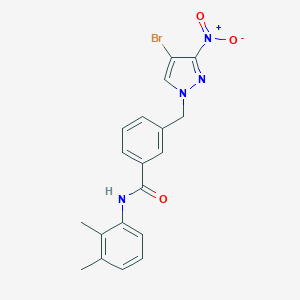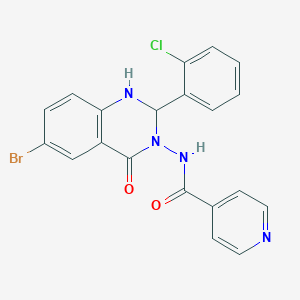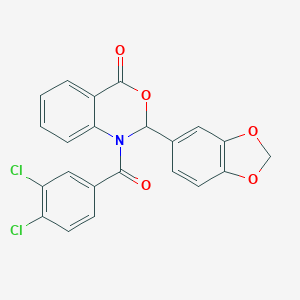acetate](/img/structure/B269751.png)
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate is a chemical compound with potential applications in the field of medicinal chemistry. The compound is of interest due to its potential therapeutic properties, which are currently under investigation.
Wirkmechanismus
The mechanism of action of Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the induction of apoptosis, or programmed cell death. The compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate exhibits a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer progression. Additionally, the compound has been shown to exhibit low toxicity towards normal cells, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its activity can be easily measured using various assays. Additionally, the compound exhibits promising activity against a range of cancer cell lines, making it a potentially useful tool for investigating cancer biology. However, there are also limitations to the use of the compound in lab experiments. For example, the compound may exhibit variable activity depending on the specific cancer cell line being studied, and further research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate. One potential direction is to investigate the compound's activity in vivo, using animal models of cancer. This could provide valuable information on the compound's safety and efficacy, as well as its potential as a therapeutic agent. Additionally, further research is needed to fully understand the compound's mechanism of action, which could help to identify potential targets for drug development. Finally, there is a need for additional studies to optimize the synthesis of the compound, with the goal of improving its yield and purity.
Synthesemethoden
The synthesis of Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate can be achieved through a multi-step process. The starting materials include 4-acetylphenylhydrazine, 2-anilino-1,3-thiazole-4-carboxylic acid, and ethyl chloroacetate. The reaction conditions involve the use of various reagents and solvents, including triethylamine, acetic anhydride, and methanol. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate has potential applications in the field of medicinal chemistry. The compound has been investigated for its potential as an anticancer agent, as well as for its antimicrobial properties. Studies have shown that the compound exhibits promising activity against various cancer cell lines, including breast cancer and lung cancer. Additionally, the compound has shown potential as an antibacterial and antifungal agent.
Eigenschaften
Produktname |
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate |
|---|---|
Molekularformel |
C21H20N4O3S |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(2-anilino-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-20(27)19(25-24-17-11-9-15(10-12-17)14(2)26)18-13-29-21(23-18)22-16-7-5-4-6-8-16/h4-13,24H,3H2,1-2H3,(H,22,23)/b25-19- |
InChI-Schlüssel |
UICDDFRTLTUCCN-PLRJNAJWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(=O)C)/C2=CSC(=N2)NC3=CC=CC=C3 |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)C)C2=CSC(=N2)NC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)C)C2=CSC(=N2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)

![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)